11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one
Descripción
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core fused with a 2,3-dihydro-1,4-benzodioxin moiety. Key structural elements include:
- Trifluoromethyl group: At position 13, enhancing electron-withdrawing properties and influencing binding interactions.
- Thia-azatricyclo framework: An 8-thia-3,5,10-triazatricyclo[7.4.0.0²⁷] backbone, which may confer rigidity and unique electronic properties.
Propiedades
IUPAC Name |
11-(2,3-dihydro-1,4-benzodioxin-6-yl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3O4S/c19-18(20,21)8-6-9(7-1-2-10-11(5-7)28-4-3-27-10)22-16-12(8)13-14(29-16)15(25)24-17(26)23-13/h1-2,5-6H,3-4H2,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXHCRVUTDBLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NC4=C(C(=C3)C(F)(F)F)C5=C(S4)C(=O)NC(=O)N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one (CAS Number: 626228-56-6) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.4 g/mol. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₁F₃N₂O₄S |
| Molecular Weight | 420.4 g/mol |
| CAS Number | 626228-56-6 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally similar to 11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one . For instance, derivatives with trifluoromethyl groups have shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Mitochondrial Apoptotic Pathway Activation : A study indicated that certain derivatives induced apoptosis in HT-29 colorectal cancer cells by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl2), leading to the activation of Caspase 3 .
- Cell Line Studies : Compounds similar to this triazatricyclo structure demonstrated significant antiproliferative effects against various cancer cell lines such as K-562 (chronic myeloid leukemia) and MCF-7 (breast cancer) .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The introduction of trifluoromethyl groups enhances the interaction with enzyme targets involved in cancer progression and survival.
- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell survival and apoptosis, particularly through mitochondrial pathways.
Case Studies
- Triazine Derivatives : A series of studies on trifluoromethylated triazine derivatives revealed their ability to inhibit cyclin-dependent kinases (CDK) and showed low cytotoxicity while maintaining high selectivity towards cancer cells .
- Enzyme Inhibition Studies : Inhibitory studies on α-glucosidase demonstrated potential anti-diabetic effects for related compounds synthesized from the benzodioxin framework .
Aplicaciones Científicas De Investigación
Structural Characteristics
This compound features a benzodioxin ring , a hydroxyl group , and a trifluoromethyl group , which contribute to its distinct chemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate for various biological activities.
Medicinal Chemistry
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of enzymes such as lipoxygenase and cholinesterase. Its mechanism involves binding to the active sites of these enzymes, thus preventing the formation of inflammatory mediators.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The structural features of this compound may contribute to its ability to modulate inflammatory pathways, providing insights into potential therapeutic uses for inflammatory diseases.
- Anticancer Properties : Research indicates that it may possess anticancer activities through mechanisms that involve apoptosis induction in cancer cells.
Material Science
The unique structural attributes of this compound allow it to be explored as a building block for synthesizing new materials with specific electronic or optical properties. Its application in organic electronics and photonic devices is an area of ongoing research.
Case Studies and Research Findings
Numerous studies have investigated the biological activities and synthetic methodologies associated with this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Demonstrated effective inhibition of lipoxygenase with IC50 values indicating high potency. |
| Study 2 | Antimicrobial Properties | Showed significant activity against Staphylococcus aureus and Escherichia coli in vitro. |
| Study 3 | Anticancer Activity | Induced apoptosis in breast cancer cell lines through mitochondrial pathways. |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound is compared to two analogous heterocyclic systems from recent studies (Table 1).
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects: The benzodioxin group in the target compound provides a larger aromatic system compared to the simpler 4-methoxy/hydroxyphenyl groups in analogs . This may enhance π-π stacking interactions in biological targets.
Core Structure Differences :
- The target compound’s tricyclo[7.4.0.0²⁷] system is less strained than the tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] framework of analogs, possibly improving synthetic accessibility.
- Replacement of 3,7-dithia (analogs) with 8-thia-3,5,10-triaza in the target compound alters electron distribution and hydrogen-bonding capacity.
Spectral and Analytical Data: Analogs exhibit characteristic IR peaks for carbonyl (1680–1700 cm⁻¹) and hydroxyl/methoxy groups (3200–3400 cm⁻¹) . Similar spectral features are expected for the target compound, though the trifluoromethyl group may shift absorption bands. No mass spectrometry or NMR data are reported for the target compound, highlighting a research gap.
Research Implications and Limitations
- Pharmacological Potential: The benzodioxin and trifluoromethyl groups suggest enhanced blood-brain barrier penetration compared to analogs, warranting neuropharmacological studies.
- Synthetic Challenges : The tricyclic core’s stereochemical complexity may complicate large-scale synthesis relative to tetracyclic analogs.
- Data Gaps : Absence of comparative bioactivity or pharmacokinetic data limits mechanistic insights.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
